molecular formula C14H14FNO B2384709 1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 878733-50-7

1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2384709
CAS No.: 878733-50-7
M. Wt: 231.27
InChI Key: SDFMTBSBLBLRAP-UHFFFAOYSA-N
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Description

1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole-derived compound characterized by a 2-fluoro-benzyl substituent at the 1-position, methyl groups at the 2- and 5-positions, and a carbaldehyde group at the 3-position of the pyrrole ring. Its molecular formula is C₁₄H₁₄FNO, with a molecular weight of 231.27 g/mol and a CAS registry number of 878733-50-7 . The fluorine atom on the benzyl group introduces electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-10-7-13(9-17)11(2)16(10)8-12-5-3-4-6-14(12)15/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFMTBSBLBLRAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=C2F)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Pyrrole Synthesis: Core Ring Formation

The foundational step in synthesizing this compound involves constructing the 2,5-dimethylpyrrole scaffold. The Paal-Knorr reaction is the most widely employed method, leveraging condensation between 2,5-hexanedione and a primary amine—in this case, 2-fluorobenzylamine. This reaction proceeds via acid-catalyzed cyclization, yielding 1-(2-fluoro-benzyl)-2,5-dimethylpyrrole as the intermediate.

Reaction Conditions:

  • Solvent: Ethanol or tetrahydrofuran (THF) under reflux.
  • Catalyst: p-Toluenesulfonic acid (PTSA) or acetic acid.
  • Temperature: 80–100°C for 6–12 hours.
  • Yield: 65–80%, depending on amine reactivity and solvent choice.

Microwave-assisted Paal-Knorr synthesis has emerged as a superior alternative, reducing reaction times to 30–60 minutes while maintaining yields above 70%. This method enhances efficiency, particularly for scale-up purposes.

Vilsmeier-Haack Formylation: Introducing the Aldehyde Group

The aldehyde functional group at the 3-position is introduced via Vilsmeier-Haack formylation , a two-step process involving:

  • Generation of the chloroiminium ion from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
  • Electrophilic substitution at the pyrrole’s 3-position, followed by hydrolysis to yield the aldehyde.

Optimized Parameters:

Parameter Condition
POCl₃:DMF Ratio 1:1.2 (mol/mol)
Temperature 0°C → room temperature (stirred)
Reaction Time 4–6 hours
Post-Hydrolysis Ice-water quenching
Yield 60–75%

This step is sensitive to moisture, necessitating anhydrous conditions. The use of DMF as both solvent and formylating agent simplifies the workflow, though alternative solvents like dichloroethane may improve regioselectivity.

Industrial-Scale Production and Purification

Continuous Flow Reactors

Industrial protocols often adopt continuous flow systems to enhance reproducibility and safety. Key advantages include:

  • Precise temperature control during exothermic steps (e.g., POCl₃ addition).
  • Reduced reaction volumes, minimizing hazardous waste.
  • Integration with in-line analytics for real-time quality assurance.

Purification Techniques

Crude product purification employs a combination of:

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients (70–90% recovery).
  • Recrystallization: Ethanol/water mixtures to achieve >95% purity.

Comparative Purification Outcomes:

Method Purity (%) Recovery (%) Cost Efficiency
Column Chromatography 98 85 Moderate
Recrystallization 95 92 High

Mechanistic Insights and Side Reactions

Competing Pathways in Formylation

The Vilsmeier-Haack reaction’s selectivity for the 3-position is attributed to the pyrrole’s electron-rich C3 carbon. However, over-chlorination may occur if POCl₃ is in excess, leading to byproducts such as 3-chloromethyl derivatives. Mitigation strategies include:

  • Strict stoichiometric control of POCl₃.
  • Gradual reagent addition under inert atmospheres.

Stability of the Aldehyde Group

The aldehyde functionality is prone to oxidation during storage. Stabilization methods include:

  • Storage under nitrogen at –20°C.
  • Conversion to stable acetals for long-term preservation.

Comparative Analysis of Methodologies

Conventional vs. Microwave-Assisted Synthesis

Parameter Conventional Method Microwave Method
Reaction Time 12 hours 45 minutes
Energy Consumption High Low
Scalability Limited High
Yield 70% 75%

Microwave-assisted synthesis outperforms traditional methods in efficiency and scalability, making it preferable for industrial applications.

Solvent Impact on Paal-Knorr Reaction

Solvent Reaction Time (h) Yield (%) Byproduct Formation
Ethanol 8 68 Low
THF 6 75 Moderate
DMF 10 60 High

THF emerges as the optimal solvent, balancing yield and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed

    Oxidation: 1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

    Reduction: 1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-methanol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds derived from the 2,5-dimethylpyrrole scaffold, including 1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Research indicates that these compounds exhibit significant activity against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis) and other Gram-positive and Gram-negative bacteria .

Case Study: Antitubercular Activity

A detailed investigation into the structure-activity relationship (SAR) of 2,5-dimethylpyrroles revealed that modifications at specific positions could enhance their efficacy against M. tuberculosis. For instance, derivatives exhibiting bulky substituents demonstrated improved potency against both extracellular and intracellular mycobacteria. One study reported that certain derivatives had minimum inhibitory concentrations (MIC) below 1 µg/mL against resistant strains .

CompoundMIC (µg/mL)Activity Type
5n<1Bactericidal
5q<1Bacteriostatic
5r<1High activity against MDR-TB

Pharmacological Applications

The compound's structural features make it a promising candidate for further development in pharmacology. Its ability to interact with biological targets involved in bacterial resistance mechanisms suggests potential applications in developing new antibiotics or adjunct therapies for treating resistant infections.

Potential in Drug Development

The versatility of the pyrrole scaffold allows for extensive modifications, leading to a library of derivatives with tailored properties. This adaptability is crucial for drug discovery efforts aimed at combating antibiotic resistance.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is largely dependent on its interaction with biological targets. The fluorobenzyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name CAS Number Molecular Formula Substituent (1-Position) Molecular Weight (g/mol) Key Properties/Notes
1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 878733-50-7 C₁₄H₁₄FNO 2-Fluoro-benzyl 231.27 Electron-withdrawing fluorine may enhance electrophilicity of the aldehyde group .
1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethylpyrrole-3-carbaldehyde 876717-25-8 C₁₂H₁₂N₂O₂ 3-Hydroxy-pyridin-2-yl 216.24 Pyridine ring introduces aromaticity and hydrogen-bonding capability; potential for coordination chemistry .
1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N/A C₁₃H₁₃NO₂ 3-Hydroxy-phenyl 215.25 Hydroxyl group increases polarity and potential for oxidative reactivity .
1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 328028-87-1 C₁₅H₁₇NO 2,4-Dimethyl-phenyl 227.30 Methyl groups enhance lipophilicity; steric hindrance may limit reactivity .
1-(4-Cyclohexylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 340319-28-0 C₁₉H₂₃NO 4-Cyclohexylphenyl 281.39 Bulky cyclohexyl group reduces solubility in polar solvents; may improve thermal stability .
1-(3,4-Dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde N/A C₁₅H₁₇NO₃ 3,4-Dimethoxyphenyl 263.30 Methoxy groups act as electron donors, altering electronic properties compared to fluorine .
1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 872136-15-7 C₁₆H₁₉NO 4-Isopropylphenyl 241.33 Isopropyl group increases hydrophobicity; potential for enhanced membrane permeability .
1-(4-Butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 428853-87-6 C₁₇H₂₁NO 4-Butylphenyl 255.35 Long alkyl chain may promote aggregation in solution; relevant for supramolecular chemistry .

Structural and Electronic Comparisons

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluoro-benzyl group in the parent compound contrasts with electron-donating groups like methoxy (in 3,4-dimethoxyphenyl) or hydroxyl (in 3-hydroxyphenyl). Fluorine’s inductive effect increases the electrophilicity of the aldehyde, making it more reactive toward nucleophilic additions compared to methoxy-substituted analogs .
  • Polarity and Solubility: Hydroxy- and pyridinyl-substituted derivatives exhibit higher polarity, enhancing solubility in polar solvents like methanol or water, whereas alkyl-substituted analogs (e.g., butylphenyl) are more lipophilic .

Biological Activity

1-(2-Fluoro-benzyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrrole-based compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H14FNO
  • Molecular Weight : 231.27 g/mol
  • IUPAC Name : this compound

The presence of the fluorobenzyl group and the aldehyde functional group in this compound is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially leading to inhibition or modulation of enzyme activity.
  • Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways, influencing cellular responses.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. A study on related compounds suggests that this compound could inhibit the growth of various bacteria and fungi due to its structural features that facilitate interaction with microbial targets .

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound exhibits selective toxicity against certain cancer cell lines while sparing normal cells. The structure-activity relationship (SAR) studies highlight the importance of the pyrrole scaffold and substituents in enhancing cytotoxic effects against tumor cells .

Case Studies and Research Findings

StudyFocusFindings
Castagnolo et al. (2024)Antitubercular activityIdentified derivatives with potent inhibitory effects against Mycobacterium tuberculosis; suggested structural modifications could enhance activity .
Antibacterial Activity StudyBroad-spectrum antimicrobial effectsDemonstrated effectiveness against Gram-positive and Gram-negative bacteria; indicated potential for further development as an antimicrobial agent .
SAR InvestigationStructure-function relationshipsHighlighted key functional groups necessary for enhanced biological activity; emphasized the role of the 2,5-dimethylpyrrole scaffold .

Q & A

Q. Table 1: Optimization Parameters for Benzylation Reactions

ParameterTypical RangeOptimal ConditionYield Impact
Temperature (°C)120–160150+15%
Reaction Time (hr)18–2420+10%
BaseK₂CO₃, NaH, Et₃NK₂CO₃+8%

Advanced: How do electronic effects of the 2-fluoro substituent influence the compound's reactivity in derivatization reactions?

Answer:
The electron-withdrawing fluorine atom at the benzyl ring’s ortho position reduces electron density, directing electrophilic attacks to para positions. Computational studies (DFT) indicate a 12–15% increase in the aldehyde group’s electrophilicity compared to non-fluorinated analogs, accelerating nucleophilic additions like hydrazone formation by 30% . Key observations:

  • 19F NMR : A singlet at δ −115 to −120 ppm confirms fluorine’s electronic environment.
  • Reactivity : Fluorine enhances stability against oxidative degradation (t₁/₂ increases from 48 to 72 hours under UV light).

Basic: What spectroscopic techniques are effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

Answer:

  • 1H NMR (CDCl₃) :
    • Aldehyde proton: Singlet at δ 9.78 ppm.
    • Fluorobenzyl aromatic protons: Multiplet at δ 7.35–7.25 ppm (J = 8.0, 7.2 Hz).
    • Pyrrole methyl groups: Singlets at δ 2.58 (C2-CH₃) and 2.31 ppm (C5-CH₃) .
  • IR : Strong C=O stretch at 1680–1700 cm⁻¹.

Q. Table 2: Key NMR Assignments

Proton Environmentδ (ppm)MultiplicityCoupling Constants (Hz)
Aldehyde (CHO)9.78Singlet-
Fluorobenzyl aromatic H7.35–7.25MultipletJ = 8.0, 7.2
Pyrrole C2-CH₃2.58Singlet-

Advanced: How can researchers resolve contradictions between crystallographic and computational modeling data?

Answer:
Discrepancies often arise from crystal packing forces versus gas-phase DFT calculations. A validated protocol includes:

X-ray refinement : Use SHELXL with disorder models (R₁ < 0.05) .

Computational adjustments : Apply dispersion corrections (B3LYP-D3/def2-TZVP) to account for van der Waals interactions.

Torsion angle analysis : Differences <5° indicate acceptable agreement. For example, a 7° dihedral angle discrepancy in the benzyl-pyrrole moiety was resolved via QM/MM simulations .

Basic: What purification methods achieve >95% purity when addressing benzylation byproducts?

Answer:

  • Flash chromatography : Hexane:EtOAc (4:1) removes mono-alkylated impurities.
  • Recrystallization : Ethanol/water (3:1) yields crystals with 98% purity.
  • HPLC : C18 column with MeCN:H₂O (70:30) separates target (Rt = 8.2 min) from dibenzylated byproducts (Rt = 10.5 min) .

Advanced: How can SAR studies of analogs predict this compound’s biological activity?

Answer:
Key trends from antimalarial research :

  • Electron-withdrawing groups (e.g., F, Cl) enhance potency (IC₅₀ improved 3–5× vs. H/CH₃).
  • Methyl groups at pyrrole C2/C5 increase metabolic stability (t₁/₂ from 2.1 to 4.8 hours).

Q. Table 3: Comparative IC₅₀ Against Plasmodium falciparum 3D7

SubstituentIC₅₀ (nM)LogP
2-F-benzyl (target)42 ± 32.8
4-Cl-benzyl38 ± 23.1
Benzyl210 ± 152.5

Basic: What stability considerations are critical for long-term storage of this compound?

Answer:

  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation (30% loss after 1 week under UV vs. 5% in dark).
  • Humidity control : Silica gel desiccants prevent aldehyde hydration (≤0.1% hydrate formation at 25% RH) .

Advanced: What computational tools are recommended for predicting binding modes with biological targets?

Answer:

  • Molecular docking : AutoDock Vina with AMBER force fields.
  • MD simulations : GROMACS (50 ns trajectories) to assess protein-ligand stability.
  • Pharmacophore modeling : MOE software identifies critical interactions (e.g., hydrogen bonding with aldehyde oxygen) .

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